N,N'-Methylenebis(N-ethenylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Methylenebis(N-ethenylacetamide): is an organic compound known for its role as a crosslinking agent in polymer chemistry. This compound is characterized by its ability to form stable, intricate polymer networks, making it a valuable component in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenebis(N-ethenylacetamide) typically involves the reaction of acrylamide with formaldehyde in the presence of a catalyst such as sulfuric acid and a polymerization inhibitor like copper (I) chloride. The reaction proceeds via N-hydroxymethylacrylamide, which decomposes in acidic conditions to form N,N’-Methylenebis(N-ethenylacetamide) .
Industrial Production Methods: In industrial settings, the production of N,N’-Methylenebis(N-ethenylacetamide) often involves the use of paraformaldehyde and acrylamide in a solvent like 1,2-dichloroethane. The reaction mixture is heated to obtain a clear solution, from which the compound crystallizes. This method ensures high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Methylenebis(N-ethenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reactions typically occur under basic conditions with nucleophiles like alcohols, amines, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions produce mono- and disubstituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Methylenebis(N-ethenylacetamide) is widely used in the synthesis of polyacrylamide gels, which are essential for gel electrophoresis. This technique is pivotal in biochemical research for the separation and analysis of proteins and nucleic acids .
Biology: In biological research, the compound is used to create hydrogels that serve as scaffolds for cell culture and tissue engineering. These hydrogels provide a three-dimensional environment that mimics natural tissues .
Medicine: The compound’s ability to form stable polymer networks makes it valuable in drug delivery systems. Hydrogels containing N,N’-Methylenebis(N-ethenylacetamide) can encapsulate drugs and release them in a controlled manner .
Industry: In industrial applications, the compound is used in the production of water-soluble polymers that serve as soil conditioners in agriculture. These polymers improve soil structure and hydration properties .
Wirkmechanismus
N,N’-Methylenebis(N-ethenylacetamide) exerts its effects by forming crosslinks between polymer chains, creating a three-dimensional network. This crosslinking enhances the mechanical strength and stability of the resulting polymer. The compound’s molecular targets include the vinyl groups in acrylamide, which react to form the crosslinked structure .
Vergleich Mit ähnlichen Verbindungen
N,N’-Methylenebisacrylamide: This compound is structurally similar and also serves as a crosslinking agent in polyacrylamide gels.
N,N-Dimethylacrylamide: Another related compound used in polymer chemistry for similar applications.
Uniqueness: N,N’-Methylenebis(N-ethenylacetamide) is unique due to its specific molecular structure, which allows for efficient crosslinking and the formation of stable polymer networks. This property makes it particularly valuable in applications requiring high mechanical strength and stability .
Eigenschaften
CAS-Nummer |
138369-37-6 |
---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
N-[[acetyl(ethenyl)amino]methyl]-N-ethenylacetamide |
InChI |
InChI=1S/C9H14N2O2/c1-5-10(8(3)12)7-11(6-2)9(4)13/h5-6H,1-2,7H2,3-4H3 |
InChI-Schlüssel |
YJCQTPFTGWFXGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CN(C=C)C(=O)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.